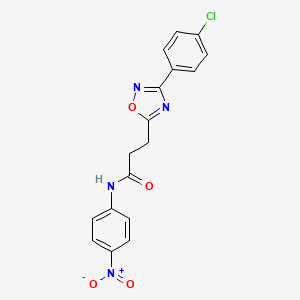
4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems. In
科学的研究の応用
4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of neuroscience, where it has been shown to have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential applications in cancer research, where it has been shown to have anticancer properties.
作用機序
The mechanism of action of 4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been shown to interact with various biological systems, including the central nervous system and cancer cells. It is believed that the compound may interact with specific receptors or enzymes to produce its biological effects.
Biochemical and physiological effects
4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects. In studies conducted on animal models, the compound has been shown to improve cognitive function and memory retention. It has also been shown to have anticancer properties, with the ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its unique chemical structure, which allows it to interact with various biological systems. Additionally, the compound is relatively easy to synthesize and purify, making it a viable option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential applications in other areas of cancer research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis method of 4-ethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
4-ethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-16-11-9-15(10-12-16)18(23)20-13(2)19-21-17(22-25-19)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMMKGHXSYBMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)


![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)









![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)